molecular formula C14H8N2 B14757447 Acenaphtho(1,2-b)pyrazine CAS No. 206-52-0

Acenaphtho(1,2-b)pyrazine

Cat. No.: B14757447
CAS No.: 206-52-0
M. Wt: 204.23 g/mol
InChI Key: UEZUVIWRSYLYSJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Acenaphtho(1,2-b)pyrazine can be synthesized through various methods. One common approach involves the cyclization of acenaphthylene-1,2-dione with appropriate nitrogen-containing reagents. For instance, a typical synthetic route includes the bromination of acenaphthylene-1,2-dione followed by cyclization and subsequent reactions to form the desired pyrazine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Acenaphtho(1,2-b)pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of acenaphtho(1,2-b)pyrazine and its derivatives often involves interaction with DNA or other biological macromolecules. For instance, some derivatives act as DNA intercalators, inserting themselves between base pairs and disrupting normal cellular processes. This can lead to inhibition of cell growth or induction of cell death, making these compounds potential candidates for anticancer therapies .

Comparison with Similar Compounds

Properties

CAS No.

206-52-0

Molecular Formula

C14H8N2

Molecular Weight

204.23 g/mol

IUPAC Name

11,14-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaene

InChI

InChI=1S/C14H8N2/c1-3-9-4-2-6-11-12(9)10(5-1)13-14(11)16-8-7-15-13/h1-8H

InChI Key

UEZUVIWRSYLYSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC=CN=C4C3=CC=C2

Origin of Product

United States

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